molecular formula C11H9NO3S B12617810 3-Methoxy-2-(4-nitrophenyl)thiophene CAS No. 919792-39-5

3-Methoxy-2-(4-nitrophenyl)thiophene

Cat. No.: B12617810
CAS No.: 919792-39-5
M. Wt: 235.26 g/mol
InChI Key: BKMAYKUREDFONH-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the third position and a nitrophenyl group at the second position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-nitrophenyl)thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-(4-nitrophenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(4-nitrophenyl)thiophene
  • 3-Methoxy-2-(3-nitrophenyl)thiophene
  • 2-Methoxy-3-(3-nitrophenyl)thiophene

Uniqueness

3-Methoxy-2-(4-nitrophenyl)thiophene is unique due to the specific positioning of the methoxy and nitrophenyl groups on the thiophene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the electronic and steric effects of the substituents can influence its reactivity and interactions with molecular targets .

Properties

CAS No.

919792-39-5

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

3-methoxy-2-(4-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3

InChI Key

BKMAYKUREDFONH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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